molecular formula C23H24O4 B303392 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one

3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one

Katalognummer B303392
Molekulargewicht: 364.4 g/mol
InChI-Schlüssel: VEJMFBKFPIFTRC-NVHKAFQKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one, also known as IW-1973, is a novel small molecule that has been synthesized and studied for its potential therapeutic applications.

Wirkmechanismus

The mechanism of action of 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. For example, in cancer cells, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a role in the regulation of gene expression and cell growth. In heart failure, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to activate the protein kinase A (PKA) signaling pathway, which is involved in the regulation of cardiac function.
Biochemical and Physiological Effects:
3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to induce cell cycle arrest and apoptosis, which are mechanisms that prevent the growth and survival of cancer cells. In heart failure, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to improve cardiac function by increasing contractility and reducing fibrosis. In neurological disorders, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one in lab experiments include its specificity and potency, which make it a useful tool for studying certain enzymes and signaling pathways. However, one limitation of 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one is its low solubility, which can make it difficult to administer in certain experimental settings. Additionally, the lack of clinical data on 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one limits its potential application in human studies.

Zukünftige Richtungen

There are several future directions for the study of 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one. One potential direction is the development of more efficient synthesis methods that can increase the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one in animal models and eventually in humans. Additionally, the identification of specific disease targets and biomarkers that are responsive to 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one treatment can help to guide its clinical application. Finally, the combination of 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one with other therapeutic agents may enhance its efficacy and broaden its therapeutic potential.

Synthesemethoden

The synthesis of 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one involves a multi-step process, starting with the reaction of 2,7-dimethyl-6,6-diphenyl-5,8-dioxabicyclo[3.2.1]octan-3-one with isopropyl alcohol and sodium hydride. This is followed by the reaction of the resulting product with 1,3-dibromo-2-propanol and triethylamine. The final step involves the reaction of the intermediate product with potassium carbonate and 1,3-dichloro-2-propanol. The yield of the synthesis method is reported to be around 50%.

Wissenschaftliche Forschungsanwendungen

3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been studied for its potential therapeutic applications in various fields, including oncology, cardiovascular disease, and neurological disorders. In oncology, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has shown promising results in preclinical studies as a potential anti-tumor agent by inhibiting the growth of cancer cells. In cardiovascular disease, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been shown to improve cardiac function and reduce fibrosis in animal models of heart failure. In neurological disorders, 3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one has been studied for its potential as a neuroprotective agent in models of Alzheimer's disease and traumatic brain injury.

Eigenschaften

Produktname

3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one

Molekularformel

C23H24O4

Molekulargewicht

364.4 g/mol

IUPAC-Name

(6S)-2,6-dimethyl-7,7-diphenyl-1-propan-2-yloxy-5,8-dioxaspiro[3.4]oct-1-en-3-one

InChI

InChI=1S/C23H24O4/c1-15(2)25-21-16(3)20(24)23(21)26-17(4)22(27-23,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,17H,1-4H3/t17-,23?/m0/s1

InChI-Schlüssel

VEJMFBKFPIFTRC-NVHKAFQKSA-N

Isomerische SMILES

C[C@H]1C(OC2(O1)C(=C(C2=O)C)OC(C)C)(C3=CC=CC=C3)C4=CC=CC=C4

SMILES

CC1C(OC2(O1)C(=C(C2=O)C)OC(C)C)(C3=CC=CC=C3)C4=CC=CC=C4

Kanonische SMILES

CC1C(OC2(O1)C(=C(C2=O)C)OC(C)C)(C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.